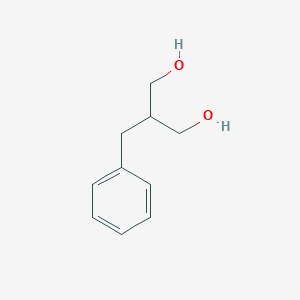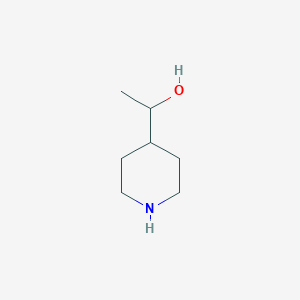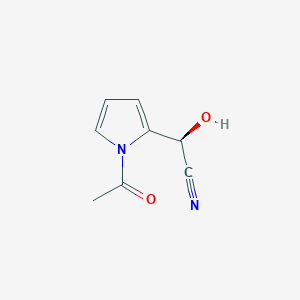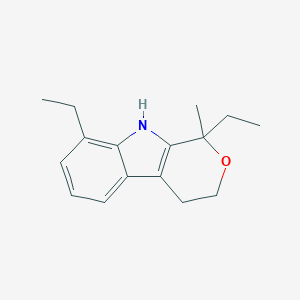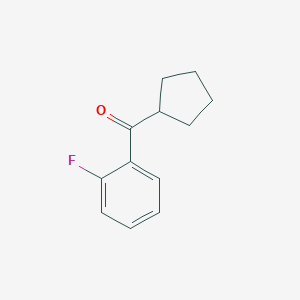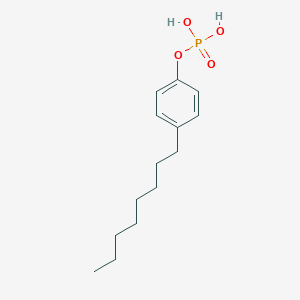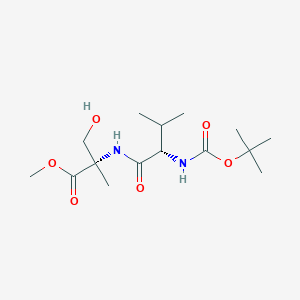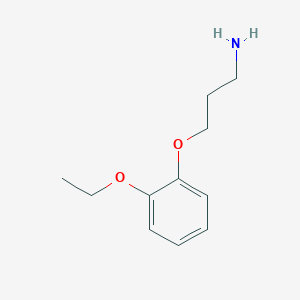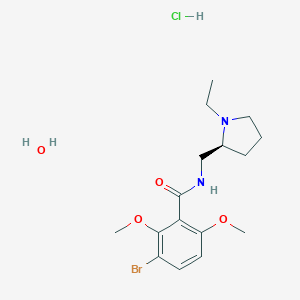
Remoxipride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Remoxipride hydrochloride monohydrate is a substituted benzamide and an atypical antipsychotic agent that selectively antagonizes dopamine D2 receptors . It was initially introduced by Astra (Roxiam) in the late 1980s for the treatment of schizophrenia but was withdrawn from the market due to its association with aplastic anemia .
Métodos De Preparación
The synthesis of Remoxipride hydrochloride monohydrate involves several steps:
Bromination: 2,6-dimethoxybenzoic acid is brominated to form 3-bromo-2,6-dimethoxybenzoic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride to yield the corresponding benzoyl chloride.
Amidation: The benzoyl chloride reacts with 2-aminomethyl-1-ethylpyrrolidine to produce Remoxipride.
Análisis De Reacciones Químicas
Remoxipride hydrochloride monohydrate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the benzamide structure.
Substitution: The compound can undergo substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include thionyl chloride for chlorination and various amines for amidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Remoxipride hydrochloride monohydrate has been extensively studied for its antipsychotic properties. It has been used in research to understand the neuroendocrine response and the pharmacokinetics/pharmacodynamics of dopamine D2 antagonists . Additionally, it has been evaluated in clinical trials for its efficacy in treating schizophrenia and other psychotic disorders .
Mecanismo De Acción
Remoxipride hydrochloride monohydrate acts as a selective dopamine D2 receptor antagonist. Chronic use of the compound upregulates the expression of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex . This activity is believed to contribute to its antipsychotic effects. The compound also increases the expression of the protein Fos in the nucleus accumbens, which may reduce the incidence of extrapyramidal symptoms .
Comparación Con Compuestos Similares
Remoxipride hydrochloride monohydrate is similar to other atypical antipsychotics such as haloperidol and raclopride. it is unique in its selective affinity for extrastriatal dopamine D2 receptors and its marked affinity for central sigma receptors . This selectivity reduces the incidence of Parkinsonism compared to other antipsychotics .
Similar Compounds
- Haloperidol
- Raclopride
- Clozapine
Propiedades
Número CAS |
117591-79-4 |
|---|---|
Fórmula molecular |
C16H26BrClN2O4 |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
Clave InChI |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES isomérico |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Key on ui other cas no. |
117591-79-4 |
Números CAS relacionados |
80125-14-0 (Parent) |
Sinónimos |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


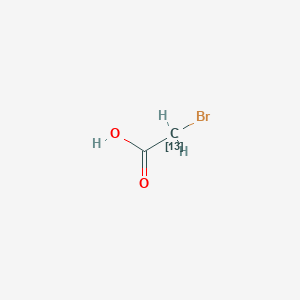
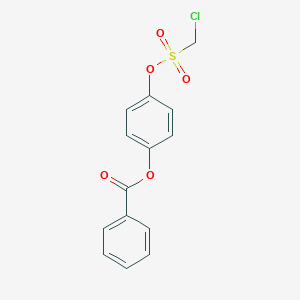
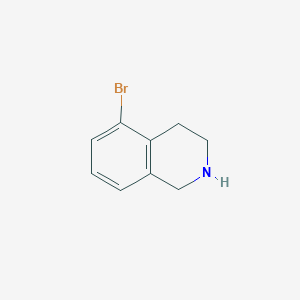
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
